molecular formula C15H19NO3 B11854679 1-N-Cbz-2-ethylpiperidin-4-one

1-N-Cbz-2-ethylpiperidin-4-one

Cat. No.: B11854679
M. Wt: 261.32 g/mol
InChI Key: WEIQKOUQSRGZDC-CYBMUJFWSA-N
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Description

1-N-Cbz-2-ethylpiperidin-4-one, also known as benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with an ethyl group at the 2-position and a carbobenzyloxy (Cbz) protecting group at the nitrogen atom.

Preparation Methods

The synthesis of 1-N-Cbz-2-ethylpiperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate piperidine derivative.

    Protection: The nitrogen atom of the piperidine ring is protected using a carbobenzyloxy (Cbz) group.

    Ethylation: The 2-position of the piperidine ring is ethylated using ethylating agents under controlled conditions.

    Oxidation: The 4-position of the piperidine ring is oxidized to form the ketone group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-N-Cbz-2-ethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group or the Cbz protecting group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-Cbz-2-ethylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-N-Cbz-2-ethylpiperidin-4-one involves its interaction with specific molecular targets. The Cbz protecting group can be selectively removed under mild conditions, allowing the nitrogen atom to participate in various biochemical pathways. The ethyl and ketone groups can also interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

1-N-Cbz-2-ethylpiperidin-4-one can be compared with other similar compounds such as:

    1-N-Cbz-2-methylpiperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.

    1-N-Cbz-2-phenylpiperidin-4-one: Similar structure but with a phenyl group instead of an ethyl group.

    1-N-Boc-2-ethylpiperidin-4-one: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of a Cbz group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (2R)-2-ethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m1/s1

InChI Key

WEIQKOUQSRGZDC-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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